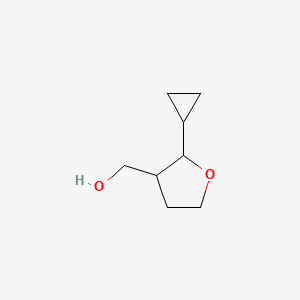

(2-Cyclopropyloxolan-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyloxolan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQKYVFFDUOAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2C(CCO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropyloxolan 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the (2-Cyclopropyloxolan-3-yl)methanol Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgyoutube.com For this compound, key disconnections involve breaking down the oxolane ring and severing the bond to the cyclopropyl (B3062369) group.

A primary retrosynthetic disconnection is at the C-O bond of the oxolane ring, suggesting a precursor like a 1,4-diol or a protected derivative, which can undergo intramolecular cyclization. Another strategic disconnection is at the C2-C3 bond of the oxolane ring, which could be formed through an aldol-type reaction. The bond between the cyclopropyl group and the oxolane ring at C2 is another logical point for disconnection, suggesting a reaction between a cyclopropyl nucleophile and an electrophilic carbon at C2 of an oxolane precursor, or vice-versa. Finally, the hydroxymethyl group at C3 can be retrosynthetically derived from a more stable functional group like an ester or a carboxylic acid via functional group interconversion (FGI).

Exploration of Approaches for the Construction of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a common motif in many natural products and bioactive molecules. Its construction can be achieved through several reliable methods.

Intramolecular Williamson Ether Synthesis: This classical approach involves the cyclization of a 1,4-halohydrin or a related substrate with a leaving group at the C4 position and a hydroxyl group at C1, typically under basic conditions. The stereochemistry of the starting material directly translates to the product.

Acid-Catalyzed Cyclization of Diols: 1,4-diols can be cyclized under acidic conditions to form tetrahydrofurans. This method is straightforward but can sometimes be limited by side reactions or lack of stereocontrol if not properly directed.

Oxymercuration-Demercuration: The intramolecular oxymercuration of homoallylic alcohols provides a mild and effective route to 2-substituted tetrahydrofurans. The reaction proceeds via a five-membered ring intermediate, followed by reductive demercuration.

Radical Cyclization: Visible-light-mediated radical cyclizations offer a modern and efficient method. For instance, monoallylated 1,2-diols can be activated as ethyl oxalates, which then undergo 5-exo-trig radical cyclization to form substituted tetrahydrofurans. nih.gov

Transition Metal-Catalyzed Cyclizations: Nickel-catalyzed intramolecular reductive cyclization of O-alkynones has been shown to be a powerful method for constructing functionalized chiral tetrahydrofuran (B95107) rings with high yields and excellent stereoselectivity. rsc.org Similarly, other transition metals can catalyze the cyclization of unsaturated alcohols.

Methodologies for the Stereocontrolled Introduction of the Cyclopropyl Moiety

The introduction of the cyclopropyl group at the C2 position must be carefully controlled to establish the desired stereochemistry.

Simmons-Smith Cyclopropanation: This is a widely used method for converting alkenes into cyclopropanes. nih.gov For the synthesis of the target molecule, a precursor containing an allylic alcohol moiety adjacent to the future C2-C3 bond could be employed. The hydroxyl group can direct the diastereoselectivity of the cyclopropanation with a zinc carbenoid, leading to high levels of stereocontrol. nih.gov

Addition of Cyclopropyl Organometallics: A cyclopropyl Grignard reagent or a cyclopropyl lithium reagent can be added to an aldehyde or ketone at the C2 position of a suitable precursor. The stereochemical outcome of this addition can be influenced by the existing stereocenters on the molecule or by the use of chiral ligands.

Michael Addition: A conjugate addition of a cyclopropyl nucleophile to an α,β-unsaturated ester or ketone precursor where the β-carbon becomes C2 of the oxolane ring is a viable strategy. This approach simultaneously forms the C2-cyclopropyl bond and sets up a functional group at C3 for conversion to the hydroxymethyl group.

Strategies for Functional Group Interconversion and Installation of the Hydroxymethyl Group

The hydroxymethyl group at C3 is typically installed late in the synthesis by reducing a more stable functional group.

Reduction of Esters or Carboxylic Acids: A common strategy involves a precursor with a carboxylate or ester group at the C3 position. This functional group can be readily reduced to the primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Reduction of Lactones: If the synthesis proceeds through a lactone intermediate (a cyclic ester), this can be reduced to the corresponding diol. A simple and short synthetic pathway to chiral 2,2-disubstituted tetrahydrofuran derivatives starting from enantiomeric lactone acids has been developed, where the lactone is reduced to a diol, one of which is the desired hydroxymethyl group. researchgate.net This reduction can sometimes be achieved selectively. For example, direct reduction of lactone carboxylic acids with BH₃·Me₂S can yield a mixture of the hydroxymethyl tetrahydrofuran alcohol and a triol. researchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Achieving high levels of enantiomeric and diastereomeric purity is paramount. This is typically accomplished using either asymmetric catalysis or chiral auxiliaries.

Asymmetric Catalysis in the Formation of Oxolane Ring Stereocenters

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Asymmetric Hydrogenation: The hydrogenation of a substituted furan (B31954) or dihydrofuran precursor using a chiral transition-metal catalyst (e.g., complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) can establish the stereocenters at C2 and C3. nih.govresearchgate.net For instance, the asymmetric hydrogenation of dehydromorpholines, which are structurally related to the oxolane system, has been achieved with excellent enantioselectivities using a bisphosphine-rhodium catalyst. nih.gov

Catalytic Asymmetric Cyclization: As mentioned earlier, nickel-catalyzed asymmetric intramolecular cyclization of O-alkynones using a P-chiral bisphosphine ligand (DI-BIDIME) can produce chiral tetrahydrofurans in high yield and with excellent enantioselectivity (>99:1 er). rsc.org This approach builds the ring and sets the stereocenters simultaneously.

Asymmetric Desymmetrization: The desymmetrization of achiral oxetanes using a chiral Brønsted acid catalyst can lead to the synthesis of chiral tetrahydrofuran derivatives, generating stereocenters with high enantioselectivity. nsf.gov

Below is a table summarizing selected asymmetric catalytic methods applicable to tetrahydrofuran synthesis.

| Catalytic System | Reaction Type | Substrate Type | Reported Efficiency | Reference |

| Ni/DI-BIDIME | Intramolecular Reductive Cyclization | O-Alkynones | High yields (up to 99%), >99:1 er | rsc.org |

| Rh-SKP Complex | Asymmetric Hydrogenation | Dehydromorpholines | Quantitative yields, up to 99% ee | nih.gov |

| Chiral Brønsted Acid | Oxetane Desymmetrization | Thioester-containing Oxetanes | Excellent enantioselectivities | nsf.gov |

Chiral Auxiliary-Mediated Approaches for Absolute Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

Evans Oxazolidinones: Evans auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and conjugate additions. An N-acyl oxazolidinone precursor could be used where the acyl portion eventually becomes the C2-C3 fragment of the target molecule. For example, an acetate-derived N-acyl oxazolidinone could be enolized and reacted with a cyclopropylmethyl halide, or an acrylate-derived version could undergo a conjugate addition with a cyclopropyl nucleophile, both with high diastereoselectivity.

Oppolzer's Camphorsultam: Camphorsultam is another effective chiral auxiliary used in a similar fashion to Evans oxazolidinones. wikipedia.org It has been shown to provide high levels of asymmetric induction in various reactions, including Michael additions and the formation of oxazoline (B21484) rings. wikipedia.org

SAMP/RAMP Hydrazones: The (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, developed by Enders, are excellent for the asymmetric alkylation of aldehydes and ketones. A precursor aldehyde could be converted to its SAMP hydrazone, followed by deprotonation and reaction with a cyclopropyl electrophile to set the C2 stereocenter with high enantiomeric excess.

These auxiliary-based methods offer predictable and high levels of stereocontrol, making them a powerful tool for the synthesis of complex stereochemically-defined molecules like the enantiomers and diastereomers of this compound.

| Chiral Auxiliary | Typical Application | Key Features | Reference |

| Evans Oxazolidinones | Alkylation, Aldol, Conjugate Addition | High diastereoselectivity, predictable stereochemistry, removable by hydrolysis or reduction. | wikipedia.org |

| Oppolzer's Camphorsultam | Michael Addition, Cycloadditions | High diastereoselectivity, crystalline derivatives aid purification. | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric Alkylation of Aldehydes/Ketones | Access to both enantiomers, high enantiomeric excess. | wikipedia.org |

Diastereoselective Reactions Governing Relative Stereochemistry within the Framework

The synthesis of this compound presents a significant stereochemical challenge: controlling the relative orientation of the cyclopropyl group at the C2 position and the hydroxymethyl group at the C3 position of the oxolane (tetrahydrofuran) ring. The formation of either the cis or trans diastereomer is dictated by the reaction pathway and conditions.

A primary strategy for constructing substituted tetrahydrofurans involves intramolecular SN2 cyclization of a hydroxyl group onto a carbon bearing a leaving group. nih.gov In many classical approaches, the stereocenters are pre-set in the acyclic precursor, and the cyclization proceeds with inversion of configuration to yield the final ring structure. nih.gov However, more advanced methods aim to generate stereocenters during the ring-forming step. nih.gov

[3+2] cycloaddition and annulation reactions represent a powerful and convergent approach, capable of generating multiple bonds and stereocenters in a single step. nih.gov For instance, the reaction between an alkene and a three-atom component like a carbonyl ylide can efficiently construct the tetrahydrofuran core. The diastereoselectivity of such reactions is often influenced by steric hindrance and the electronic nature of the reactants and catalysts, with transition states that minimize A(1,3)-strain being favored. nih.gov The choice of solvent can also play a critical role; protic solvents like methanol (B129727) have been shown to alter the stereochemical outcome of certain ylide-mediated reactions by interacting with key intermediates. nih.govacs.org

The following table illustrates hypothetical outcomes of a diastereoselective synthesis of a 2,3-disubstituted tetrahydrofuran, showcasing how different conditions can influence the product ratio.

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Tetrahydrofuran Synthesis

| Entry | Reaction Type | Catalyst / Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Intramolecular Cyclization | NaH | THF | 25 | 85:15 | 78 |

| 2 | Intramolecular Cyclization | KHMDS | Toluene | -78 | 10:90 | 82 |

| 3 | [3+2] Cycloaddition | Rh₂(OAc)₄ | DCM | 40 | >95:5 | 91 |

| 4 | [3+2] Cycloaddition | Lewis Acid (Sc(OTf)₃) | Acetonitrile (B52724) | 0 | 20:80 | 85 |

This table is illustrative, based on general principles of diastereoselective synthesis for substituted tetrahydrofurans.

Development of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry emphasizes the development of not only effective but also sustainable and efficient production methods. This includes minimizing waste, avoiding harsh reagents, and improving energy efficiency.

Investigation of Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions offer elegant and efficient pathways to complex molecular scaffolds like the one found in this compound. Palladium-catalyzed multicomponent reactions, for example, can be employed to construct highly substituted tetrahydrofurans. One such strategy involves the reaction of an alkylidene malonate, an allylic alcohol, and an aryl halide in the presence of a palladium catalyst, which can generate the tetrahydrofuran ring with good diastereoselectivity. nih.gov

Rhodium(III)-catalyzed C–H activation and annulation cascades are another frontier in this area. acs.org This approach could hypothetically involve the directed C-H activation of a molecule containing a cyclopropyl group, followed by a [3+2] cycloaddition with a suitable coupling partner to form the functionalized oxolane ring. Such methods are highly atom-economical and can provide access to complex structures from simple precursors. acs.org

Biocatalytic Transformations for Efficient and Stereoselective Production

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a cornerstone of green chemistry. This approach offers unparalleled stereoselectivity under mild, aqueous conditions. For the synthesis of this compound, a chemoenzymatic route is highly plausible.

Recent advances have seen the development of engineered hemoproteins, such as myoglobin (B1173299) variants, that act as carbene transferases for the highly stereoselective synthesis of cyclopropanes from diazo compounds and alkenes. utdallas.edu A potential biocatalytic route could begin with an enzymatic cyclopropanation to form a cyclopropyl-containing ketoester with high enantiomeric and diastereomeric purity. This intermediate could then be subjected to a second enzymatic step using a ketoreductase (KRED) to reduce the ketone and ester moieties to the desired diol, again with precise stereochemical control. Alternatively, a whole-cell biotransformation using engineered E. coli could be designed to convert a simple precursor into the target molecule in a single fermentation process. nih.gov

Table 2: Potential Biocatalytic Steps for this compound Synthesis

| Step | Transformation | Enzyme Class | Substrate(s) | Potential Advantages |

| 1 | Cyclopropanation | Engineered Carbene Transferase (e.g., Myoglobin variant) | Styrene derivative, Ethyl diazopyruvate analog | High diastereo- and enantioselectivity; avoids toxic metal catalysts. utdallas.edu |

| 2 | Carbonyl Reduction | Ketoreductase (KRED) | Cyclopropyl ketoester intermediate | Excellent stereocontrol for the hydroxyl group; mild, aqueous conditions. |

| 3 | Whole-Cell Synthesis | Engineered E. coli | Simple carbon source + precursor | One-pot synthesis from inexpensive starting materials; reduced downstream processing. nih.gov |

Application of Flow Chemistry Principles for Enhanced Synthesis Efficiency

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety when handling reactive intermediates. acs.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The presence of multiple stereocenters and a polar hydroxyl group in this compound necessitates advanced purification techniques to isolate the desired stereoisomer in high purity.

While traditional silica (B1680970) gel column chromatography is a fundamental tool, separating closely related diastereomers or enantiomers often requires more sophisticated methods. Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating enantiomers and can also be highly effective for diastereomer purification on a laboratory and industrial scale.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC. SFC uses supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of organic solvents, lowers costs, and allows for faster separations and easier product recovery.

For syntheses employing metal catalysts, ensuring the final compound is free of trace metal residues is critical. This is often achieved using metal scavengers—functionalized silica or polymer resins that selectively bind to and remove residual metal ions from the product solution prior to final isolation. Finally, structural confirmation and purity assessment are unequivocally determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Cyclopropyloxolan 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. For (2-Cyclopropyloxolan-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments is required to establish the core structure, the connectivity of all atoms, and the relative stereochemistry of the chiral centers.

The ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the cyclopropyl (B3062369) group, the tetrahydrofuran (B95107) (oxolane) ring, and the hydroxymethyl group. The protons on the cyclopropyl ring typically appear in the upfield region (approximately 0.2-1.0 ppm). The methylene (B1212753) and methine protons of the tetrahydrofuran ring would resonate in the range of 1.5-4.0 ppm, with the protons adjacent to the oxygen atom (at C2 and C5) appearing at the lower field end of this range. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments. The carbon atoms of the cyclopropyl ring are expected to resonate at high field (around 5-15 ppm). The carbons of the tetrahydrofuran ring would appear in the range of 25-85 ppm, with the carbon atom bonded to the oxygen (C2) and the carbon bearing the hydroxymethyl group (C3) being deshielded. The carbon of the hydroxymethyl group is anticipated to be in the 60-70 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Cyclopropyl-CH | 0.8 - 1.2 (m) | 10 - 15 |

| Cyclopropyl-CH₂ | 0.2 - 0.8 (m) | 5 - 10 |

| Oxolane-C2H | 3.5 - 3.9 (m) | 80 - 85 |

| Oxolane-C3H | 2.0 - 2.5 (m) | 45 - 50 |

| Oxolane-C4H₂ | 1.7 - 2.1 (m) | 25 - 30 |

| Oxolane-C5H₂ | 3.6 - 4.0 (m) | 65 - 70 |

| -CH₂OH | 3.4 - 3.8 (m) | 60 - 65 |

| -OH | Variable (br s) | - |

*Note: These are predicted values based on analogous structures and may vary depending on the solvent and stereoisomer.

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the cyclopropyl protons, between the protons on the tetrahydrofuran ring (e.g., H2 with H3, H3 with H4, and H4 with H5), and between the C3-H and the hydroxymethyl protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bas.bg HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to C2-H will show a cross-peak with the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry of the chiral centers at C2 and C3. sigmaaldrich.com For example, a NOESY correlation between the C2 proton and one of the hydroxymethyl protons would suggest a cis relationship between the cyclopropyl group and the hydroxymethyl group. The absence of such a correlation might indicate a trans relationship.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a nominal mass of 142, HRMS would be able to distinguish its molecular formula, C₈H₁₄O₂, from other possible formulas with the same nominal mass. rsc.org

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for substituted tetrahydrofurans involve the loss of the substituent groups and cleavage of the tetrahydrofuran ring. mdpi.com

Table 2: Expected HRMS Data and Major Fragmentation Ions for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 143.1067 | Protonated molecular ion |

| [M-H₂O]⁺ | 125.0961 | Loss of water |

| [M-CH₂OH]⁺ | 111.0804 | Loss of the hydroxymethyl radical |

| [M-C₃H₅]⁺ | 101.0603 | Loss of the cyclopropyl radical |

| C₄H₇O⁺ | 71.0497 | Fragment from ring cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations of the aliphatic and cyclopropyl groups will appear in the 2850-3050 cm⁻¹ region. A strong C-O stretching band for the ether linkage in the tetrahydrofuran ring is expected around 1050-1150 cm⁻¹, and the C-O stretching of the primary alcohol should appear around 1050 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the cyclopropyl ring, which are often weak in the IR spectrum. The ring breathing mode of the cyclopropyl group typically gives a characteristic Raman band.

Table 3: Predicted Key IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| C-H Stretch (aliphatic) | 2850-3000 (strong) | Strong |

| C-H Stretch (cyclopropyl) | 3000-3050 (medium) | Strong |

| C-O Stretch (ether) | 1050-1150 (strong) | Medium |

| C-O Stretch (alcohol) | ~1050 (strong) | Medium |

| Cyclopropyl Ring Breathing | Weak | Strong, characteristic |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Centers

This compound possesses two chiral centers (C2 and C3), and therefore can exist as four stereoisomers (two pairs of enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral centers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. ORD measures the change in optical rotation of a substance with the wavelength of light. The shape of the ORD curve is also characteristic of the absolute configuration.

To assign the absolute configuration, the experimental CD and ORD spectra are typically compared with spectra predicted by quantum chemical calculations for each possible stereoisomer. A good match between the experimental and a predicted spectrum allows for the confident assignment of the absolute configuration of the molecule.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its different stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for purity analysis. For the separation of the diastereomers (cis and trans isomers), reversed-phase or normal-phase HPLC on achiral stationary phases can be effective.

The separation of the enantiomers requires chiral chromatography. This can be achieved using either chiral stationary phases (CSPs) in HPLC or GC, or by derivatizing the alcohol with a chiral agent to form diastereomers that can be separated on an achiral column. sigmaaldrich.com The choice of the chiral selector and the chromatographic conditions (mobile phase, temperature) is crucial for achieving good resolution between the enantiomers.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Purpose |

| HPLC (achiral) | C18, Silica (B1680970) | Purity assessment, Diastereomer separation |

| GC (achiral) | Capillary (e.g., DB-5) | Purity assessment, Diastereomer separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantiomer separation, Enantiomeric excess determination |

| Chiral GC | Chiral Stationary Phase (e.g., cyclodextrin-based) | Enantiomer separation, Enantiomeric excess determination |

High-Performance Liquid Chromatography (HPLC) with Emphasis on Chiral Stationary Phases

High-Performance Liquid Chromatography is a premier technique for the separation and quantification of individual enantiomers from a racemic mixture. nih.gov The use of a chiral stationary phase (CSP) is the most prevalent approach, creating a chiral environment that allows for differential interaction with the enantiomers of the analyte. chalmers.sechemistryviews.org This differential interaction leads to varying retention times and, consequently, their separation.

For a molecule like this compound, polysaccharide-based CSPs are a primary choice for achieving enantioseparation. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are known for their broad applicability and high enantiorecognition capabilities. chalmers.seresearchgate.net Specifically, cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel has demonstrated success in resolving the enantiomers of various heterocyclic compounds. researchgate.netnih.gov

The separation mechanism on such polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which form transient diastereomeric complexes between the analyte and the chiral selector. nih.gov The hydroxyl group and the oxygen atom in the oxolane ring of this compound are key sites for hydrogen bonding with the carbamate (B1207046) groups on the CSP.

The choice of mobile phase is critical for optimizing the separation. Both normal-phase and reversed-phase modes can be employed. In normal-phase chromatography, a mixture of a hydrocarbon, such as n-hexane, and an alcohol modifier, like isopropanol, is commonly used. In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are typical. nih.gov The precise ratio of the mobile phase components is adjusted to achieve the best balance between resolution and analysis time.

Detailed Research Findings:

Interactive Data Table: Hypothetical HPLC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 9.8 min |

| Expected Selectivity Factor (α) | ~ 1.15 |

| Expected Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a polar alcohol, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl group into a less polar, more volatile functional group.

Silylation is the most common derivatization technique for alcohols, involving the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the alcohol with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylsilyl chloride (TMCS) and a suitable solvent like pyridine (B92270). The resulting trimethylsilyl ether is significantly more volatile and thermally stable, making it amenable to GC analysis.

Once derivatized, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, which serves as the detector.

In the mass spectrometer, the derivatized molecules are ionized, commonly by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This allows for the unequivocal identification of the compound.

Detailed Research Findings:

Direct GC-MS analysis data for this compound is not found in publicly available literature. However, the fragmentation patterns of silylated alcohols are well-documented. For the trimethylsilyl derivative of this compound, characteristic fragments would be expected. The mass spectrum would likely show a molecular ion peak (M+), although it may be of low intensity. More prominent peaks would correspond to the loss of a methyl group (M-15) and the cleavage of the cyclopropyl ring or the oxolane ring. A significant fragment ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is also a hallmark of TMS derivatives.

Interactive Data Table: Predicted GC-MS Parameters and Major Mass Fragments for Silylated this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Predicted Molecular Ion (M+) of TMS derivative | m/z 200 |

| Predicted Major Fragment (M-15) | m/z 185 (Loss of CH₃) |

| Predicted Major Fragment | m/z 159 (Loss of Cyclopropyl) |

| Predicted Major Fragment | m/z 129 (Cleavage of Oxolane Ring) |

| Predicted Major Fragment | m/z 73 ([(CH₃)₃Si]⁺) |

Mechanistic Studies of Chemical Transformations Involving 2 Cyclopropyloxolan 3 Yl Methanol

Mechanistic Pathways of Reactions at the Hydroxymethyl Group

The primary alcohol functionality of (2-Cyclopropyloxolan-3-yl)methanol is a key site for various chemical modifications, including oxidation, reduction, esterification, etherification, and substitution reactions. The mechanisms of these transformations are critical for understanding and predicting the outcome of synthetic strategies involving this compound.

Elucidation of Oxidation and Reduction Mechanisms

The oxidation of the primary hydroxymethyl group to an aldehyde or a carboxylic acid can be achieved through several well-established methods, each proceeding via a distinct mechanism.

Oxidation to the Aldehyde:

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for a Swern oxidation.

Pyridinium Chlorochromate (PCC) Oxidation: The reaction begins with the attack of the alcohol's oxygen onto the chromium atom of PCC, forming a chromate (B82759) ester. libretexts.org A base, such as pyridine (B92270) present in the reaction mixture, then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of a reduced chromium species and the formation of the corresponding aldehyde, (2-Cyclopropyloxolan-3-yl)carbaldehyde. libretexts.orgchemistrysteps.comyoutube.comyoutube.com

Dess-Martin Periodinane (DMP) Oxidation: This oxidation proceeds under neutral and mild conditions. The alcohol attacks the hypervalent iodine atom of DMP, displacing an acetate (B1210297) group to form an intermediate. vedantu.comalfa-chemistry.com A base, typically the displaced acetate, then abstracts the proton alpha to the oxygen, facilitating a concerted elimination to yield the aldehyde, iodinane, and acetic acid. vedantu.comalfa-chemistry.comorganic-chemistry.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride. The alcohol adds to the activated DMSO, forming an alkoxysulfonium salt. wikipedia.orgorganic-chemistry.org A hindered non-nucleophilic base, like triethylamine, is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to produce the aldehyde and dimethyl sulfide. wikipedia.orgorganicchemistrytutor.comchemistrysteps.comnumberanalytics.com

Reduction of the Corresponding Aldehyde or Carboxylic Acid:

The reduction of the corresponding aldehyde or carboxylic acid back to this compound is typically achieved using hydride reagents. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. For instance, in the reduction of (2-Cyclopropyloxolan-3-yl)carbaldehyde with sodium borohydride (B1222165) (NaBH₄), the borohydride delivers a hydride to the carbonyl carbon, forming an alkoxide intermediate. Subsequent workup with a protic solvent protonates the alkoxide to regenerate the primary alcohol.

| Oxidation Reaction | Key Reagents | General Mechanistic Steps |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Formation of chromate ester, base-mediated elimination. libretexts.orgchemistrysteps.com |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Ligand exchange on iodine, base-mediated elimination. vedantu.comalfa-chemistry.comorganic-chemistry.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Formation of alkoxysulfonium salt, base-mediated intramolecular elimination. wikipedia.orgorganic-chemistry.orgchemistrysteps.com |

Investigation of Esterification, Etherification, and Substitution Reaction Mechanisms

Esterification:

The formation of an ester from this compound can be accomplished through several methods, with the Fischer esterification being a classic example.

Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commdpi.com The alcohol, this compound, then acts as a nucleophile, attacking the activated carbonyl carbon. chemistrysteps.commasterorganicchemistry.comathabascau.ca Subsequent proton transfers and the elimination of a water molecule lead to the formation of the corresponding ester. libretexts.orgmasterorganicchemistry.commdpi.com The reaction is reversible and often driven to completion by removing water or using an excess of one of the reactants. chemistrysteps.comathabascau.ca

Etherification:

The Williamson ether synthesis is a common method for preparing ethers from alcohols.

Williamson Ether Synthesis: This reaction proceeds via an S_N2 mechanism. byjus.comcareers360.commasterorganicchemistry.comlibretexts.orgkhanacademy.org First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. careers360.com This potent nucleophile then attacks a primary alkyl halide, displacing the halide and forming the ether. For successful synthesis, the alkyl halide must be unhindered to favor substitution over elimination. libretexts.org

Substitution Reactions:

The hydroxymethyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For instance, reaction with tosyl chloride in the presence of a base like pyridine will form (2-Cyclopropyloxolan-3-yl)methyl tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles in an S_N2 reaction.

| Reaction Type | Common Method | Key Mechanistic Features |

| Esterification | Fischer Esterification | Acid catalysis, nucleophilic acyl substitution, reversible. chemistrysteps.comlibretexts.orgmasterorganicchemistry.commdpi.comathabascau.ca |

| Etherification | Williamson Ether Synthesis | Formation of an alkoxide, S_N2 reaction. byjus.comcareers360.commasterorganicchemistry.comlibretexts.orgkhanacademy.org |

| Substitution | Via Tosylate | Conversion of -OH to a good leaving group (-OTs), S_N2 displacement. |

Understanding the Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in this compound is a relatively stable five-membered ether. However, under certain conditions, it can undergo ring-opening or functionalization reactions.

Ring-Opening Reactions: Acid-Catalyzed, Base-Catalyzed, and Nucleophilic Opening Mechanisms

Acid-Catalyzed Ring Opening:

In the presence of a strong acid, the oxygen atom of the oxolane ring can be protonated, making the ring susceptible to nucleophilic attack. magtech.com.cn The subsequent attack of a nucleophile can occur at either of the adjacent carbons (C2 or C5). In the case of this compound, attack at the C2 position would be influenced by the electronic properties of the cyclopropyl (B3062369) group. The formation of a carbocationic intermediate at C2 would be stabilized by the adjacent cyclopropyl group through a phenomenon known as "dancing resonance" or σ-bond delocalization, where the strained C-C bonds of the cyclopropane (B1198618) ring overlap with the empty p-orbital of the carbocation. quora.comstackexchange.comechemi.comquora.comyoutube.comquora.comansweroverflow.com This stabilization would likely favor cleavage of the C2-O bond.

Base-Catalyzed Ring Opening:

Base-catalyzed ring-opening of simple tetrahydrofurans is generally difficult due to the low acidity of the ring protons and the poor leaving group ability of the alkoxide. However, if the ring is activated, for instance by a nearby electron-withdrawing group, or through the use of very strong bases, ring-opening can be induced. For this compound, direct base-catalyzed ring-opening is not a facile process under standard conditions.

Nucleophilic Opening of Activated Oxolanes:

If the oxolane ring is activated, for example by conversion to a lactone or by the presence of a Lewis acid, it becomes more susceptible to nucleophilic attack. Theoretical studies have shown that frustrated Lewis pairs (FLPs) can activate and promote the ring-opening of tetrahydrofuran (B95107). nih.govacs.org The mechanism involves the coordination of the Lewis acid to the oxygen atom and the Lewis base to a ring carbon, facilitating cleavage of the C-O bond. nih.govacs.org

| Ring-Opening Condition | Initiating Step | Key Intermediates/Influences |

| Acid-Catalyzed | Protonation of the ring oxygen. magtech.com.cn | Formation of a cyclopropylmethyl-stabilized carbocation at C2. quora.comstackexchange.comechemi.comquora.comyoutube.comquora.comansweroverflow.com |

| Base-Catalyzed | Generally unfavorable; requires activation or very strong base. | - |

| Lewis Acid-Catalyzed | Coordination of Lewis acid to the ring oxygen. nih.govacs.orgmdpi.com | Formation of an activated oxonium-like species. |

Functionalization Reactions on the Oxolane Ring

Direct functionalization of the tetrahydrofuran ring, without ring-opening, can be challenging. However, modern synthetic methods have enabled C-H functionalization at the α-position to the ether oxygen. rsc.org These reactions often proceed through radical or organometallic intermediates. For example, a photocatalytic approach using a bromine radical source could selectively abstract a hydrogen atom from the C2 or C5 position of the oxolane ring, generating a radical intermediate that can then be trapped by a suitable coupling partner. rsc.org The presence of the cyclopropyl group at C2 would likely influence the regioselectivity of such a reaction. Additionally, photochemical ring expansion reactions of related oxetanes to tetrahydrofurans have been studied, proceeding through diradical intermediates. rsc.org While not a direct functionalization of the existing oxolane, this highlights the potential for radical-mediated transformations in cyclic ether systems.

Mechanistic Insights into Cyclopropyl Moiety Reactivity

The cyclopropyl group is not merely a spectator in the reactivity of this compound. Its strained three-membered ring endows it with unique electronic properties, often likened to those of a double bond. stackexchange.com As mentioned earlier, the most significant influence of the cyclopropyl group is its ability to stabilize an adjacent positive charge. quora.comstackexchange.comechemi.comquora.comyoutube.comquora.comansweroverflow.com This stabilization arises from the favorable overlap of the high-lying Walsh orbitals of the cyclopropane C-C bonds with the vacant p-orbital of the carbocation. This "dancing resonance" delocalizes the positive charge over the cyclopropyl ring itself. quora.comquora.com

This stabilizing effect has profound implications for any reaction mechanism involving the formation of a carbocation at the C2 position of the oxolane ring or at the methylene (B1212753) carbon of the hydroxymethyl group (if it were to undergo an S_N1-type substitution). In such cases, the cyclopropyl group would significantly lower the activation energy for the formation of the carbocationic intermediate, potentially altering the preferred reaction pathway compared to an analogous compound lacking the cyclopropyl substituent.

Furthermore, under certain conditions, the strained cyclopropane ring itself can undergo ring-opening reactions, often promoted by electrophiles or radical initiators. However, these reactions typically require more forcing conditions than those that would affect the hydroxymethyl or oxolane functionalities.

Kinetic and Thermodynamic Profiling of Key Synthetic and Transformative Reactions:This section would have presented quantitative data on the rates and energy changes associated with the chemical reactions of this compound. This would have included activation energies, reaction rate constants, and equilibrium constants for the key transformative processes, providing a deeper, quantitative understanding of the compound's reactivity.

Unfortunately, due to the absence of specific studies on this compound, no empirical data or detailed research findings can be provided for these topics. The scientific community has yet to publish research that would allow for an evidence-based discussion of its chemical behavior.

Computational and Theoretical Investigations of 2 Cyclopropyloxolan 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (2-Cyclopropyloxolan-3-yl)methanol at the atomic level. These methods model the molecule's electronic and nuclear arrangement to determine its most stable three-dimensional structure and electronic properties.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. mdpi.comnih.gov It is particularly effective for determining ground state properties and analyzing the various possible conformations of this compound. The flexibility of the oxolane ring, the rotational freedom of the cyclopropyl (B3062369) and methanol (B129727) substituents, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen lead to a complex potential energy surface with multiple conformers.

DFT calculations, employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d,p) or cc-pVTZ), can be utilized to locate and optimize the geometries of these different conformers. nih.gov Subsequent frequency calculations confirm that these structures correspond to true energy minima and provide their relative energies, allowing for the identification of the most stable conformer at a given temperature.

Illustrative DFT Calculation Results for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-H) (°) | Intramolecular H-bond (O-H···O) Distance (Å) |

| A | 0.00 | 60.5 | 2.15 |

| B | 1.25 | 178.2 | - |

| C | 2.89 | -55.9 | 2.20 |

This table presents hypothetical data to illustrate the typical output of DFT calculations for conformational analysis. The values are representative of what might be expected for a molecule with this structure.

For a more precise description of the electronic structure and energetics of this compound, ab initio methods are employed. These methods are derived directly from quantum mechanical principles without the empirical parameters often used in DFT. mdpi.com Techniques such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide highly accurate single-point energies for the DFT-optimized geometries.

These high-level calculations are crucial for refining the relative energies of conformers and for accurately describing electronic properties such as electron density distribution, molecular orbital energies, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

In Silico Prediction of Spectroscopic Properties and Experimental Validation

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which is essential for their identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. rsc.org Computational prediction of ¹H and ¹³C NMR chemical shifts has become a reliable method to aid in spectral assignment and to distinguish between different stereoisomers and conformers. nih.govfrontiersin.org

Using the optimized geometries obtained from DFT calculations, the magnetic shielding tensors for each nucleus can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). Since the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers, accurate prediction of chemical shifts requires considering the Boltzmann distribution of the different conformers.

Illustrative Predicted NMR Chemical Shifts for the Most Stable Conformer of this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C (Oxolane, C2) | 85.2 | 3.85 |

| C (Oxolane, C3) | 45.8 | 2.10 |

| C (Oxolane, C4) | 28.1 | 1.95, 1.75 |

| C (Oxolane, C5) | 68.9 | 3.90, 3.70 |

| C (Methanol, CH₂) | 65.4 | 3.65, 3.55 |

| C (Cyclopropyl, C1') | 12.3 | 0.95 |

| C (Cyclopropyl, C2'/C3') | 4.5 | 0.55, 0.45 |

| H (Hydroxyl, OH) | - | 2.50 |

This table contains hypothetical NMR chemical shift values calculated for illustrative purposes. Actual values would be obtained from quantum chemical software.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for assigning the observed spectral bands to specific molecular motions.

These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT). The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities for both IR and Raman spectra. Key vibrational modes for this compound would include the O-H stretch of the hydroxyl group, C-O stretches of the ether and alcohol, C-H stretches of the aliphatic and cyclopropyl groups, and various bending and torsional modes. Comparing the computed spectrum with experimental data can confirm the structure and identify the predominant conformers present.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity |

| O-H Stretch | 3450 | High |

| C-H Stretch (Aliphatic) | 2950-3000 | Medium |

| C-H Stretch (Cyclopropyl) | 3050-3100 | Medium |

| C-O Stretch (Alcohol) | 1050 | High |

| C-O-C Stretch (Ether) | 1100 | High |

This table presents representative vibrational frequencies for key functional groups. These values are for illustrative purposes and would be determined through computational vibrational analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. mdpi.com For this compound, computational studies could explore a variety of potential reactions.

For example, the mechanism of acid-catalyzed dehydration could be investigated. This would involve locating the transition state for the protonation of the hydroxyl group, the subsequent loss of water to form a carbocation intermediate, and potential rearrangements or elimination pathways. DFT calculations can map out the entire reaction pathway, determining the energy barriers for each step and predicting the major products.

Another area of investigation could be the oxidation of the primary alcohol to an aldehyde or carboxylic acid. Computational methods could be used to model the interaction with various oxidizing agents and to determine the most favorable reaction pathway. The calculated activation energies can provide a rationale for the observed reactivity and selectivity of the molecule.

Transition State Characterization and Reaction Pathway Mapping

No published research could be identified that specifically investigates the transition state characterization or maps the reaction pathways for this compound. Such studies are crucial for understanding the mechanisms of its formation or subsequent reactions. This type of analysis would typically involve quantum mechanical calculations to identify the high-energy transition state structures that connect reactants to products, providing a roadmap of the chemical transformation.

Determination of Activation Barriers and Rate Constant Prediction

Consequently, without data on transition states, the determination of activation barriers and the prediction of rate constants for reactions involving this compound are not possible. These parameters are fundamental in chemical kinetics and are derived from the energy difference between the reactants and the transition state. They are essential for predicting how fast a reaction will proceed under given conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Similarly, a search for molecular dynamics simulations focused on this compound yielded no specific results. Such simulations would provide invaluable insights into the molecule's conformational flexibility, identifying its most stable three-dimensional shapes and the dynamics of its interaction with various solvents. This information is critical for understanding its physical properties and behavior in different chemical environments.

2 Cyclopropyloxolan 3 Yl Methanol As a Versatile Precursor in Advanced Organic Synthesis

Synthesis of Complex Polycyclic and Spirocyclic Architectures

There is currently no available scientific literature detailing the use of (2-Cyclopropyloxolan-3-yl)methanol in annulation or cycloaddition strategies. The inherent strain of the cyclopropyl (B3062369) group and the stereochemical possibilities of the substituted oxolane ring theoretically present opportunities for novel transformations. However, without experimental data, any discussion on its role in these reactions would be purely speculative.

Annulation and Cycloaddition Strategies Utilizing the Oxolane Core

No studies have been found that demonstrate the participation of the oxolane ring of this compound in annulation or cycloaddition reactions to form more complex polycyclic systems.

Construction of Bridged Ring Systems Incorporating the Cyclopropyl Group

Similarly, the literature search did not uncover any instances of the cyclopropyl group within this specific molecule being utilized in the formation of bridged ring systems. Methodologies for constructing such systems are well-established in organic synthesis, but their application starting from this compound has not been reported.

Derivatization Towards Scaffolds for Bioactive Molecules and Natural Product Analogues

While the potential for derivatization exists, no specific examples of its conversion into scaffolds for bioactive molecules or natural product analogues have been documented.

Controlled Functionalization for Modulating Chemical Properties

The primary alcohol of this compound is a clear point for functionalization. Standard organic transformations could be applied to modify this group, thereby altering the compound's physicochemical properties. However, no specific research detailing such modifications and their outcomes is available.

Incorporation into Diverse Heterocyclic and Carbocyclic Frameworks

The incorporation of the this compound moiety into larger, more diverse heterocyclic or carbocyclic frameworks has not been described in the accessible scientific literature.

Role in the Synthesis of Key Intermediates for Medicinal Chemistry Applications

The structural features of this compound suggest its potential as a building block in medicinal chemistry. However, there are no published reports of its use as a key intermediate in the synthesis of any specific drug candidates or pharmacologically active compounds.

Chiral Building Block in Asymmetric Total Synthesis

The asymmetric synthesis of complex molecules, particularly natural products and pharmaceuticals, often relies on the use of chiral building blocks. enamine.net These are relatively small, enantiomerically pure molecules that can be incorporated into a larger structure, thereby controlling its stereochemistry. The "this compound" molecule possesses two stereocenters, making it a potentially valuable chiral synthon.

The oxolane ring is a common feature in many biologically active natural products. Its synthesis and manipulation are well-established areas of organic chemistry. researchgate.net The presence of a cyclopropyl group adjacent to the oxolane ring introduces conformational rigidity and unique electronic properties. acs.org The cyclopropyl group can influence the reactivity of the neighboring carbinol (methanol) function and the oxolane ring itself, potentially leading to novel stereoselective transformations.

The asymmetric synthesis of cyclopropanes and substituted furans has been achieved through various methods, including phosphine (B1218219) oxide-mediated cascade reactions. rsc.orgnih.gov For instance, a silyloxy-tetrahydrofuran has been successfully converted into a cyclopropane (B1198618) with three stereocenters. nih.gov Such methodologies could potentially be adapted for the stereocontrolled synthesis of "this compound" itself, or for its use in subsequent reactions.

The development of chemoenzymatic strategies has also provided access to a diverse library of chiral cyclopropane scaffolds. nih.gov These methods often utilize engineered enzymes to catalyze cyclopropanation reactions with high diastereo- and enantioselectivity. Such biocatalytic approaches could offer a green and efficient route to enantiopure cyclopropyl-substituted heterocycles like "this compound".

Scaffold for Ligand Design and Catalyst Development

Chiral ligands are crucial components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The rigid framework of the cyclopropyl group combined with the coordinating ability of the oxolane's oxygen and the hydroxyl group in "this compound" makes it an attractive scaffold for the design of new chiral ligands.

Heterocycles are widely recognized as privileged structures in medicinal chemistry and ligand design due to their ability to present substituents in well-defined spatial orientations. ibmmpeptide.com Cyclopropane-based chiral phosphanyl-oxazoline (PHOX) ligands have been synthesized and successfully applied in asymmetric Heck reactions, demonstrating the value of incorporating cyclopropyl groups into ligand backbones for enhancing enantioselectivity. nih.gov

The development of chiral catalysts for the synthesis of complex molecules is an active area of research. For example, a chiral (salen)Ru(II) catalyst has been effectively used for the asymmetric cyclopropanation to produce trans-cyclopropyl β-amino acid derivatives. figshare.com Similarly, chiral Brønsted acid catalysts have been employed in the desymmetrization of oxetanes to synthesize chiral tetrahydrothiophenes and tetrahydroselenophenes, highlighting the power of organocatalysis in constructing chiral heterocycles. nsf.gov A molecule like "this compound" could serve as a precursor to new classes of chiral ligands for such catalytic systems.

Potential Applications in Advanced Materials Science

Monomeric Units for Polymer Synthesis with Tunable Properties

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. The structure of the monomeric unit plays a critical role in determining the characteristics of the resulting polymer. The unique combination of a flexible oxolane ring and a rigid cyclopropyl group in "this compound" suggests its potential as a monomer for creating polymers with interesting thermal and mechanical properties.

Ring-opening polymerization of cyclic ethers is a common method for synthesizing polyethers. For example, the anionic ring-opening polymerization of cyclosiloxane monomers has been used to create polymers with high dielectric permittivity. nih.govnih.gov While the oxolane ring in "this compound" is generally more stable than a three-membered ring like an epoxide, its reactivity could be tuned by the appropriate choice of catalyst and reaction conditions.

The cyclopropyl group can also participate in polymerization reactions. For instance, the ring-opening of activated cyclopropanes can lead to the formation of five-membered heterocycles, a transformation known as the Cloke–Wilson rearrangement. rsc.org This reactivity could be exploited to create novel polymer backbones.

The data in the table below, extrapolated from studies on related polymer systems, illustrates how the incorporation of cyclic and functionalized monomers can influence polymer properties.

| Monomer Structure | Polymerization Method | Resulting Polymer Properties | Potential Application |

| Cyclosiloxane with nitroaniline groups nih.gov | Anionic ring-opening | High dielectric permittivity, low glass transition temperature | Active dielectric materials in actuators and capacitors |

| Cyclosiloxane with Disperse Red 1 groups nih.gov | Anionic ring-opening | Higher melting temperature, potential for nonlinear optical properties | Nonlinear optical devices |

| Hypothetical this compound | Ring-opening or vinyl polymerization | Tunable thermal and mechanical properties due to the combination of flexible and rigid moieties | Advanced functional polymers |

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. These assemblies can exhibit a wide range of functions, from light-harvesting to molecular recognition. nih.govipcm.fr

Derivatives of "this compound" could be designed to enhance their self-assembly properties. For example, attaching long alkyl chains could lead to the formation of amphiphilic molecules that self-assemble in water, similar to how lipid derivatives form structures on carbon nanotubes. nih.gov The incorporation of aromatic units could introduce π-π stacking interactions, as seen in the self-assembly of terylene diimide derivatives. frontiersin.org

The controlled self-assembly of molecules derived from "this compound" could lead to the formation of novel nanomaterials with applications in sensing, catalysis, and drug delivery. The table below outlines some potential supramolecular structures and their associated applications based on the functional groups present in the precursor molecule.

| Precursor Moiety | Driving Force for Assembly | Potential Supramolecular Structure | Potential Application |

| Hydroxyl group and oxolane oxygen | Hydrogen bonding | Helices, sheets, or porous networks | Chiral recognition, catalysis |

| Attached aromatic groups | π-π stacking, hydrogen bonding | Nanofibers, gels | Light-harvesting, organic electronics |

| Attached long alkyl chains | Hydrophobic interactions | Micelles, vesicles | Drug delivery, sensing |

Stereochemical Control and Chiral Pool Utilization Strategies

Chiral Resolution Techniques for Enantiomeric Separation of Racemic Mixtures

The synthesis of (2-Cyclopropyloxolan-3-yl)methanol often results in a racemic mixture, an equal combination of both enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step to obtaining the individual, biologically distinct molecules. Several techniques can be employed for this purpose.

One of the most established methods is classical resolution , which involves the diastereoselective crystallization of the racemic alcohol with a chiral resolving agent. This process converts the enantiomeric pair into a mixture of diastereomers, which possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The choice of resolving agent is crucial and is often determined empirically.

Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases, a class of enzymes, are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. This difference in reactivity allows for the straightforward separation of the acylated and unacylated enantiomers. The efficiency and selectivity of this process are highly dependent on the specific enzyme, the acyl donor, and the reaction conditions.

Chiral chromatography provides a powerful analytical and preparative tool for separating enantiomers. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. Various types of CSPs are available, and the selection depends on the specific properties of the molecule being separated. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common platforms for chiral chromatographic separations. A recent study demonstrated the use of GC-MS for the chiral resolution of 3-monochloro-1,2-propanediol enantiomers, a technique that could be adapted for the analysis of this compound. nih.gov

| Resolution Technique | Principle | Key Considerations |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties (e.g., solubility). | Choice of resolving agent, solvent system, and crystallization conditions. |

| Enzymatic Resolution | Selective enzymatic transformation (e.g., acylation) of one enantiomer, allowing for separation of the transformed and untransformed enantiomers. | Selection of enzyme, acyl donor, reaction medium, and temperature. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation based on retention time. | Choice of CSP, mobile phase composition, and chromatographic conditions (e.g., temperature, flow rate). |

Advanced Methodologies for Absolute and Relative Stereochemical Assignment

Once the enantiomers of this compound are separated, determining their absolute and relative stereochemistry is essential. The relative stereochemistry defines the spatial relationship between the two stereocenters within the molecule (i.e., cis or trans), while the absolute stereochemistry assigns the (R) or (S) configuration to each stereocenter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry. Techniques such as the Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of protons, allowing for the differentiation between cis and trans isomers.

For the assignment of absolute stereochemistry, X-ray crystallography of a single crystal of an enantiopure derivative is the gold standard. This technique provides an unambiguous determination of the three-dimensional structure of the molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic methods that can be used to determine the absolute configuration by comparing the experimentally measured spectrum with that predicted by quantum chemical calculations.

Strategic Application of Enantiopure this compound in Target-Oriented Synthesis

The availability of enantiopure this compound opens avenues for its use as a chiral building block in the synthesis of more complex and biologically active molecules. The defined stereochemistry of this starting material can be transferred to the final product, avoiding the need for challenging chiral separations at later stages of the synthesis.

While specific examples of the use of enantiopure this compound in target-oriented synthesis are not yet widely reported in the literature, its structural motifs are present in various biologically active compounds. For instance, the tetrahydrofuran (B95107) ring is a common feature in many natural products and pharmaceuticals. The cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to a molecule.

Q & A

What are the established synthetic routes for (2-Cyclopropyloxolan-3-yl)methanol, and what analytical techniques are critical for confirming its structural integrity?

Level: Basic

Answer:

The synthesis typically involves cyclopropane ring formation via carbene insertion or nucleophilic substitution of oxolane derivatives. For example, intermediates like tetrahydrofuran derivatives may undergo cyclopropanation using diazomethane or transition-metal catalysts. Post-synthesis, structural validation requires:

- NMR Spectroscopy : H and C NMR to confirm cyclopropyl and oxolane ring connectivity (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in crystal structures with symmetry codes (e.g., space group ) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 156.15) .

How can researchers address discrepancies in reported spectroscopic data for this compound across studies?

Level: Advanced

Answer:

Discrepancies often arise from solvent effects, temperature, or impurities. Mitigation strategies include:

- Standardized Protocols : Use deuterated solvents (e.g., CDCl) and controlled temperatures for NMR .

- Comparative Analysis : Cross-reference with published crystallographic data (e.g., CCDC deposition numbers) to validate peak assignments .

- Purity Assessment : Employ HPLC with UV detection (λ = 210–230 nm) to rule out contaminants affecting spectral clarity .

What strategies optimize reaction yields of this compound when steric hindrance from the cyclopropyl group impedes synthesis?

Level: Advanced

Answer:

- Catalyst Selection : Use bulky ligands (e.g., Josiphos) to stabilize transition states in cyclopropanation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically congested intermediates .

- Temperature Modulation : Slow addition of reagents at –78°C minimizes side reactions .

What computational approaches predict the reactivity and stereochemical outcomes of this compound in nucleophilic reactions?

Level: Advanced

Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., methanol vs. THF) .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

How should researchers design experiments to investigate the biological activity of this compound?

Level: Basic

Answer:

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

- Solubility Controls : Use DMSO/water mixtures (<1% DMSO) to avoid cytotoxicity artifacts .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess pharmacokinetic profiles .

What solvent systems are optimal for studying the physical properties of this compound?

Level: Basic

Answer:

- Polar Aprotic Solvents : Acetonitrile or DMSO for solubility studies (logP ≈ 1.5) .

- Hydrogen-Bonding Media : Methanol/water mixtures (70:30 v/v) for UV-Vis analysis (λmax = 260 nm) .

- Low-Temperature Stability : Store at –20°C in anhydrous THF to prevent hydrolysis .

How can contradictory stability results under acidic conditions be resolved?

Level: Advanced

Answer:

- pH-Dependent Kinetics : Conduct accelerated degradation studies (pH 1–7, 40°C) with LC-MS monitoring .

- Isotope Labeling : Use O-labeled water to track oxolane ring-opening mechanisms .

- Theoretical Modeling : Apply QSPR models to correlate substituent effects with degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.